Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
CAS No.:
Cat. No.: VC15945373
Molecular Formula: C10H18N2O2S
Molecular Weight: 230.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O2S |
|---|---|
| Molecular Weight | 230.33 g/mol |
| IUPAC Name | methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate |
| Standard InChI | InChI=1S/C10H18N2O2S/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2/h8,11H,3-7H2,1-2H3 |
| Standard InChI Key | OVKQEYTXPKHMGD-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2(CC1)NC(CS2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate features a spirocyclic core where two heterocyclic rings share a single atom (spiro junction). The primary structure comprises:
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Thiazine ring: A six-membered ring containing sulfur and nitrogen atoms.
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Diazaspiro[4.5]decane system: A bicyclic structure with nitrogen atoms at positions 4 and 8, and a methyl group at position 8.
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Ester functional group: A methyl ester (-COOCH₃) at position 3 .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1910755-56-4 | |
| Molecular Formula | C₁₀H₂₀Cl₂N₂O₂S | |
| Molar Mass | 303 g/mol | |
| IUPAC Name | Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate | |
| Storage Conditions | 2–8°C |
The dihydrochloride salt form (C₁₀H₂₀Cl₂N₂O₂S) is commonly reported, enhancing solubility for pharmacological studies .
Spectroscopic Characterization
While explicit spectral data (e.g., NMR, IR) for this compound is limited in publicly available literature, analogs such as 4-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decane provide insights. For example:
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¹H NMR: Peaks between δ 1.2–3.5 ppm correspond to methyl, ethyl, and spirocyclic protons .
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Mass Spectrometry: Molecular ion peaks align with the formula C₁₀H₂₀N₂S .
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate is inferred from methodologies described for structurally related compounds. A patent (CN110818712A) outlines a three-step protocol for synthesizing 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which shares mechanistic similarities :
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Primary Reaction:
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Secondary Reaction:
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Esterification:
Table 2: Typical Molar Ratios for Synthesis
| Component | Molar Ratio | Role |
|---|---|---|
| Diethyl oxalate | 1.0 | Carbonyl source |
| Urea | 1.1–1.3 | Nitrogen source |
| Sodium | 2.0 | Base |
| Ammonium carbonate | 0.5–1.0 | Buffering agent |
| 2-(Ethylamino)acetaldehyde | 1.5–2.0 | Cyclization agent |
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 200°C (estimated via analogs) .
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited in water .
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Hyroscopicity: The dihydrochloride form is hygroscopic, necessitating airtight storage .
Crystallography
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Bond Angles: ~109.5° at spiro junctions, indicating tetrahedral geometry .
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Packing: Monoclinic crystal systems with intermolecular hydrogen bonding .
| Compound | M1 EC₅₀ (nM) | Antiamnesic Dose (mg/kg) |
|---|---|---|
| Methyl 8-methyl-1-thia-4,8-diazaspiro... | Data pending | Data pending |
| RS86 (Non-thia analog) | 120 | 5.0 |
| 5a (Oxazolidinedione analog) | 85 | 0.05 |
Industrial and Research Applications
Drug Discovery
The spirocyclic scaffold is a privileged structure in CNS drug development due to:
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Conformational Rigidity: Reduces entropy penalties during receptor binding.
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Diversity: Modular synthesis allows for rapid exploration of substituents .
Chemical Intermediate
This compound serves as a precursor for:
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Antidepressants: Via reductive amination of the ester group.
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Anticancer Agents: Thiazine rings are exploited in kinase inhibition.
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